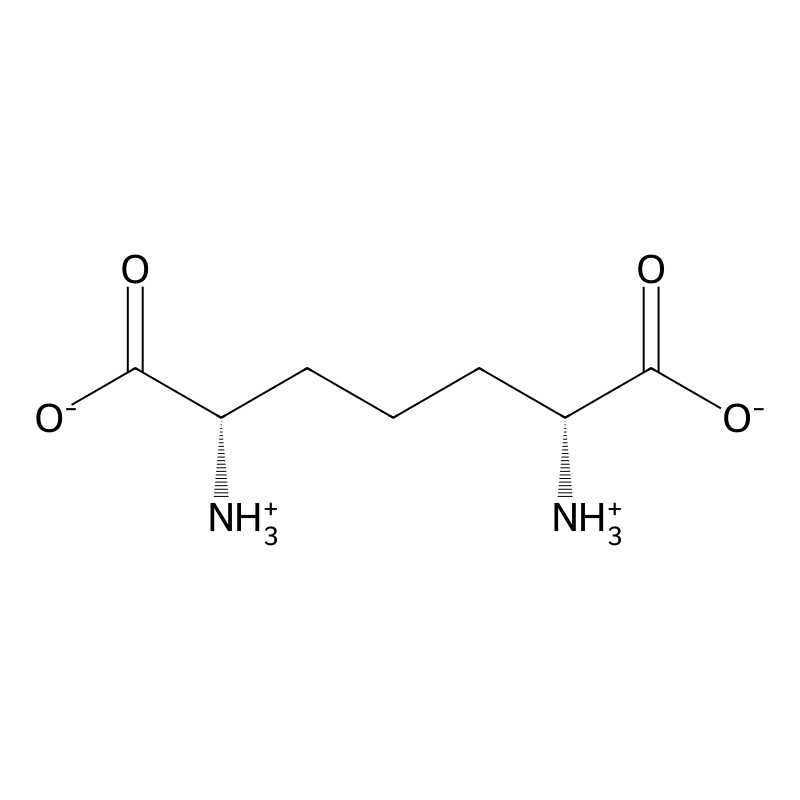

(2R,6S)-2,6-diaminoheptanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(2R,6S)-2,6-diaminoheptanedioic acid, also known as meso-2,6-diaminopimelic acid ( meso-DAP), is a naturally occurring dicarboxylic amino acid found in bacterial cell walls. It plays a crucial role in the structure and integrity of peptidoglycan, a key component of the bacterial cell wall. PubChem, National Institutes of Health: )

Bacterial Taxonomy and Identification:

The presence of meso-DAP in a bacterial cell wall is a distinguishing characteristic of certain bacterial groups. By detecting meso-DAP, researchers can differentiate between gram-positive and gram-negative bacteria. Journal of Chromatography B, Elsevier: This ability aids in the identification and classification of bacteria, which is vital for various applications, including clinical microbiology, food science, and environmental monitoring.

Antibacterial Drug Discovery:

Meso-DAP plays an essential role in the structural stability of bacterial cell walls. Enzymes involved in meso-DAP metabolism are potential targets for the development of novel antibiotics. Research efforts are underway to explore the inhibition of these enzymes as a strategy to weaken bacterial cell walls and combat antibiotic resistance. International Journal of Medical Microbiology, National Institutes of Health: )

Gut Microbiome Research:

Meso-DAP is a biomarker for the presence of certain gut bacteria. By analyzing the levels of meso-DAP in fecal samples, researchers can gain insights into the composition and diversity of gut microbiota. This information is valuable for understanding the link between gut bacteria and human health and disease. FEMS Microbiology Reviews, Oxford University Press:

Biomarker for Kidney Function:

Meso-DAP is excreted in urine and can be elevated in individuals with impaired kidney function. Kidney International, Elsevier: Therefore, measuring urinary meso-DAP levels has potential as a non-invasive biomarker for the diagnosis and monitoring of kidney diseases.

Paleontological Research:

Meso-DAP has been identified in fossilized remains, offering valuable information about the presence of bacteria in ancient environments. Geochimica et Cosmochimica Acta, Elsevier: This knowledge can shed light on past ecosystems and the evolution of microbial life.

(2R,6S)-2,6-diaminoheptanedioic acid is a chiral compound characterized by two amino groups and two carboxylic acid groups, making it a diaminodicarboxylic acid. Its molecular formula is C7H14N2O4, and it plays a significant role in various biochemical processes. The compound's stereochemistry, denoted by its (2R,6S) configuration, indicates that it has specific spatial arrangements of its atoms that influence its biological activity and reactivity.

The chemical reactivity of (2R,6S)-2,6-diaminoheptanedioic acid can be categorized into several types of reactions:

- Amine Reactions: The amino groups can participate in nucleophilic substitution reactions, forming amides or participating in coupling reactions.

- Carboxylic Acid Reactions: The carboxylic acid groups can undergo esterification, amidation, or decarboxylation reactions.

- Redox Reactions: The compound may also engage in oxidation-reduction reactions, particularly involving its amino groups.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance the reaction rates and specificity

(2R,6S)-2,6-diaminoheptanedioic acid exhibits various biological activities. It is known to be involved in metabolic pathways and can serve as a precursor for the synthesis of important biomolecules. Its structural characteristics allow it to interact with enzymes and receptors within biological systems. The compound has been predicted to possess potential therapeutic properties based on structure-activity relationship models .

Several methods have been developed for synthesizing (2R,6S)-2,6-diaminoheptanedioic acid:

- Chemical Synthesis: Traditional synthetic routes involve the stepwise construction of the carbon backbone followed by functional group modifications. This may include the use of protecting groups for selective functionalization.

- Biological Synthesis: Enzymatic methods utilize specific enzymes to catalyze the formation of this compound from simpler precursors. These methods are often more environmentally friendly and can provide high stereoselectivity.

Recent advances in synthetic biology may also enable the use of engineered microorganisms to produce this compound through fermentation processes.

(2R,6S)-2,6-diaminoheptanedioic acid has a range of applications:

- Pharmaceuticals: Due to its biological activity, it may serve as an intermediate in the synthesis of pharmaceutical compounds.

- Nutraceuticals: It could be explored for its potential health benefits in dietary supplements.

- Biotechnology: The compound can be used in various biotechnological applications involving enzyme catalysis and metabolic engineering.

Interaction studies involving (2R,6S)-2,6-diaminoheptanedioic acid typically focus on its binding affinity with various biological targets such as enzymes and receptors. Computer-aided drug design techniques are often employed to predict these interactions based on the compound's structural features. The results from such studies provide insights into its potential therapeutic uses and side effects .

Several compounds share structural similarities with (2R,6S)-2,6-diaminoheptanedioic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| L-Lysine | Amino acid with one amino group and one carboxylic acid | Essential amino acid involved in protein synthesis |

| L-Arginine | Contains two amino groups and one carboxylic acid | Precursor for nitric oxide synthesis |

| L-Aspartic Acid | Amino acid with one amino group and two carboxylic acids | Involved in neurotransmission |

| 3-Aminopropanoic Acid | Simple amino acid with one amino group | Acts as a neurotransmitter |

(2R,6S)-2,6-diaminoheptanedioic acid is unique due to its specific stereochemistry and dual functionality as both an amino and dicarboxylic acid. This configuration allows for distinct interactions within biological systems compared to the other compounds listed.

(2R,6S)-2,6-diaminoheptanedioic acid represents a stereochemically unique amino acid that exists as the meso-isomer of 2,6-diaminopimelic acid. The compound's molecular structure consists of a seven-carbon dicarboxylic acid backbone with amino groups positioned at the 2 and 6 carbons, creating a molecule with distinct stereochemical properties that differentiate it from other diaminopimelic acid isomers. The meso configuration arises from the specific (2R,6S) stereochemistry, where the molecule possesses an internal plane of symmetry despite containing two chiral centers.

The chemical formula C₇H₁₄N₂O₄ corresponds to a molecular weight of 190.20 g/mol, and the compound exhibits characteristic physical properties including a melting point of approximately 295°C with decomposition. The InChI key GMKMEZVLHJARHF-SYDPRGILSA-N provides a unique digital fingerprint for this specific stereoisomer. X-ray crystallographic studies and NMR spectroscopic analyses have confirmed the absolute configuration, demonstrating the critical importance of stereochemistry in biological activity.

The compound exists in multiple ionization states depending on pH conditions, with the dizwitterionic form predominating at physiological pH 7.3. This form arises from the migration of protons from both carboxyl groups to the amino groups, creating a molecule with both positive and negative charges that significantly influences its biological interactions and membrane permeability. The pKa values have been predicted to be approximately 2.20, indicating the acidic nature of the carboxyl groups.

Historical Discovery in Bacterial Biochemistry

The discovery and characterization of meso-diaminopimelic acid emerged from pioneering work in bacterial biochemistry during the mid-20th century, when researchers first identified unusual amino acids in bacterial cell wall hydrolysates. Early studies by Park and Johnson in 1949 revealed the presence of peptidoglycan precursors, laying the groundwork for understanding the unique amino acid components of bacterial cell walls. Subsequent investigations by Schleifer and Kandler in 1972 established the biochemical diversity of peptidoglycan composition across different bacterial species.

The significance of meso-DAP became apparent when researchers recognized its dual role in bacterial metabolism: serving both as a cross-linking amino acid in peptidoglycan and as the immediate precursor to lysine biosynthesis. This discovery was particularly important because it highlighted a fundamental difference between bacterial and eukaryotic amino acid metabolism, as mammals lack the enzymatic machinery to synthesize lysine de novo through the diaminopimelate pathway.

Revolutionary advances in analytical techniques, particularly HPLC muropeptide analysis introduced in 1988, transformed the study of peptidoglycan chemistry by enabling separation and identification of individual muropeptides based on their chemical properties. These analytical developments allowed researchers to precisely characterize the role of meso-DAP in peptidoglycan cross-linking and to understand the structural diversity of bacterial cell walls.

The stereochemical characterization of meso-DAP decarboxylase reactions provided crucial insights into the enzyme mechanisms involved in lysine formation. Studies comparing bacterial and plant enzymes revealed that both prokaryotic Bacillus sphaericus and eukaryotic wheat germ meso-DAP decarboxylases operate through similar inversion mechanisms, suggesting evolutionary conservation of this critical metabolic step.

Taxonomic Distribution Across Microbial Lineages

The taxonomic distribution of meso-DAP biosynthesis and utilization spans diverse microbial lineages, with particularly strong representation in bacterial phyla. Comprehensive metagenomic studies of marine environments have revealed that Pseudomonadota represents the most prevalent phylum capable of DAP metabolism, encompassing 13 distinct families including Alteromonadaceae, Erythrobacteraceae, Halomonadaceae, and Rhodobacteraceae. Within this phylum, specific families show depth-dependent distribution patterns, with Thalassospiraceae dominating surface waters and Phyllobacteriaceae becoming more abundant in deeper oceanic zones.

Beyond Pseudomonadota, meso-DAP metabolism extends across multiple bacterial phyla including Actinobacteria, Bacteroidetes, and Balneolaeota. In Actinobacteria, the Gordoniaceae and Microbacteriaceae families demonstrate significant DAP-utilizing capabilities, while Bacteroidetes includes three families (Cyclobacteriaceae, Flammeovirgaceae, and Flavobacteriaceae) with confirmed DAP metabolic activity. This broad taxonomic distribution suggests that DAP metabolism represents an ancient and fundamental bacterial capability that has been maintained across diverse evolutionary lineages.

The distribution patterns vary significantly between bacterial groups, with isolation studies revealing that 12 out of 14 cultured DAP-utilizing strains belonged to Pseudomonadota, specifically representing eight Alphaproteobacteria strains from Erythrobacteraceae, Rhodobacteraceae, and Rhodospirillaceae families, and four Gammaproteobacteria strains from Halomonadaceae, Pseudoalteromonadaceae, and Alteromonadaceae families. This taxonomic preference indicates that certain bacterial lineages have evolved particularly efficient DAP metabolic systems.

Chlamydial bacteria present a unique case in meso-DAP metabolism, as they lack the conventional dapD, dapC, and dapE genes typically associated with DAP biosynthesis. Instead, Chlamydia trachomatis employs an alternative aminotransferase pathway encoded by ct390, which directly converts tetrahydrodipicolinate to L,L-diaminopimelic acid. This pathway shares similarities with systems found in plants and cyanobacteria, supporting evolutionary relationships among these organisms and suggesting horizontal gene transfer events in bacterial evolution.

Succinylase Pathway in Gram-Negative Bacteria

The succinylase pathway represents the most widely distributed biosynthetic route for meso-diaminopimelate synthesis, being present in all Gram-negative bacteria and most Gram-positive bacteria [3]. This pathway utilizes succinylated intermediates and involves a four-step enzymatic sequence following the formation of tetrahydrodipicolinate [4] [5].

The pathway initiates with tetrahydrodipicolinate succinyltransferase (DapD), which catalyzes the succinylation of tetrahydrodipicolinate using succinyl-coenzyme A as the acyl donor [4]. The enzyme exhibits a molecular weight of 24,082 daltons in Corynebacterium glutamicum and demonstrates high specificity toward its substrate [4]. Kinetic analysis reveals that DapD operates with optimal activity under physiological conditions and requires succinyl-coenzyme A availability for maximal catalytic efficiency [4].

The subsequent step involves N-succinyl-L,L-diaminopimelate aminotransferase (DapC), which converts N-succinyl-2-amino-6-ketopimelate to N-succinyl-L,L-diaminopimelate [5]. This enzyme utilizes glutamate as the amino donor and exhibits specificity distinct from other aminotransferases in the cellular environment [5]. In Bordetella pertussis, DapC demonstrates activity toward both N-succinyl-diaminopimelate and N-acetyl-diaminopimelate, with approximately 50% activity retained for the acetyl derivative [5].

The desuccinylation step is catalyzed by N-succinyl-L,L-diaminopimelate desuccinylase (DapE), a zinc-dependent metallohydrolase that removes the succinyl group to yield L,L-diaminopimelate [3]. DapE enzymes contain a dinuclear zinc active site and exhibit strict conservation of metal-binding ligands across bacterial species [3]. The enzyme demonstrates Km values ranging from 0.85 to 1.2 millimolar for N-succinyl-L,L-diaminopimelate, with turnover numbers (kcat) of 89 to 145 per second depending on the bacterial source [3].

The final step involves diaminopimelate epimerase (DapF), which catalyzes the stereochemical conversion of L,L-diaminopimelate to meso-diaminopimelate [6]. This pyridoxal phosphate-independent enzyme utilizes two cysteine residues (Cys73 and Cys217) as catalytic acid and base [6]. The epimerase exhibits pH-dependent kinetics with optimal activity occurring when catalytic groups with pKa values of 6.7 and 8.5 are appropriately protonated [6].

Dehydrogenase Pathway in Corynebacterium spp.

The dehydrogenase pathway represents an energetically favorable alternative for meso-diaminopimelate synthesis, utilized primarily by Corynebacterium species and certain Bacillus strains [2] [7]. This pathway bypasses the acylation steps characteristic of other variants and directly converts tetrahydrodipicolinate to meso-diaminopimelate through a single enzymatic reaction [8].

Meso-diaminopimelate dehydrogenase (DapDH) catalyzes the reductive amination of L-2-amino-6-oxopimelate to produce meso-diaminopimelate using NADPH as the electron donor and ammonium as the nitrogen source [9]. The enzyme demonstrates stereospecificity toward the D-configuration center of meso-diaminopimelate while exhibiting reversible catalytic activity [9].

Kinetic characterization of DapDH from various bacterial sources reveals significant variation in substrate affinity and catalytic efficiency. The enzyme from Symbiobacterium thermophilum exhibits a Km value of 2.8 millimolar for meso-diaminopimelate with a turnover number of 12,900 per second, representing the highest catalytic efficiency reported to date [9]. Corynebacterium glutamicum DapDH demonstrates a Km of 3.1 millimolar, while enzymes from Bacillus sphaericus and Ureibacillus thermosphaericus show Km values of 2.5 and 1.6 millimolar, respectively [9].

The dehydrogenase pathway exhibits strong dependence on ammonium concentration, with optimal activity occurring at high ammonium levels [2] [4]. This requirement reflects the low affinity of DapDH for ammonium as a substrate, necessitating elevated concentrations for efficient catalysis [2]. When organisms rely solely on the dehydrogenase pathway, they demonstrate impaired growth on organic nitrogen sources, requiring supplementation with inorganic ammonium for optimal cell proliferation [4].

Thermostability analysis reveals that DapDH from thermophilic organisms exhibits enhanced stability compared to mesophilic counterparts [9]. The enzyme from Symbiobacterium thermophilum maintains activity at temperatures up to 70°C, while enzymes from mesophilic sources typically function optimally around 37-45°C [9]. This thermal stability correlates with structural features that stabilize the protein fold under elevated temperature conditions [9].

Acetylase/Aminotransferase Pathways in Archaea

The acetylase pathway utilizes acetylated intermediates analogous to the succinylase pathway but employs acetyl-coenzyme A as the acyl donor instead of succinyl-coenzyme A [7]. This pathway has been identified primarily in certain Bacillus species and select archaeal organisms, representing a minor but distinct biosynthetic route [7].

The acetylase pathway follows a similar enzymatic sequence to the succinylase pathway, with tetrahydrodipicolinate being acetylated to form N-acetyl-2-amino-6-ketopimelate [7]. Subsequent transamination yields N-acetyl-L,L-diaminopimelate, which undergoes deacetylation to produce L,L-diaminopimelate [7]. The final epimerization step converts L,L-diaminopimelate to meso-diaminopimelate through the action of diaminopimelate epimerase [7].

The aminotransferase pathway, exemplified by the DapL-mediated route, represents a unique biosynthetic variant found in Chlamydia, Cyanobacteria, and certain archaeal species [1] [10]. This pathway directly converts tetrahydrodipicolinate to L,L-diaminopimelate through the action of L,L-diaminopimelate aminotransferase (DapL) without requiring acylation intermediates [1].

DapL enzymes exhibit strict specificity for tetrahydrodipicolinate as substrate and utilize α-ketoglutarate as the amino acceptor [10]. Kinetic analysis of DapL from Methanocaldococcus jannaschii reveals Km values of 82.8 micromolar for L,L-diaminopimelate and 0.42 millimolar for α-ketoglutarate [10]. The enzyme demonstrates optimal activity at pH 8.0-9.0 and elevated temperatures consistent with its archaeal origin [10].

Phylogenetic analysis suggests that DapL genes have undergone lateral gene transfer events between bacterial and archaeal lineages [10]. Two distinct DapL groups have been identified, with DapL1 showing evidence of bacterial-to-archaeal transfer and DapL2 indicating archaeal-to-bacterial horizontal gene transfer [10]. This evolutionary pattern reflects the adaptive value of alternative biosynthetic pathways under diverse environmental conditions [10].

Enzymatic Catalysis Mechanisms

meso-DAP Dehydrogenase (DapDH) Kinetics

The catalytic mechanism of meso-diaminopimelate dehydrogenase involves a multi-step process characterized by ordered substrate binding and stereospecific hydrogen transfer [9] [11]. The enzyme catalyzes the reversible oxidative deamination of the D-configuration center of meso-diaminopimelate, producing L-2-amino-6-oxopimelate with concomitant reduction of NADP+ to NADPH [9].

Substrate binding occurs through an ordered sequential mechanism where NADP+ binds first, followed by meso-diaminopimelate [11]. The enzyme active site contains conserved residues that facilitate substrate positioning and catalytic conversion [11]. Structural analysis reveals that residues such as Asp92 and His154 play critical roles in ammonia activation and proton shuttling during the catalytic cycle [11].

The catalytic mechanism proceeds through several discrete steps. Initial substrate binding positions meso-diaminopimelate within the active site, allowing for ammonia fixation and activation by the carboxyl side chain of Asp92 [11]. The deprotonated ammonia subsequently attacks the carbonyl carbon of the ketone acid substrate, forming a carbinolamine intermediate [11]. This intermediate undergoes proton transfer facilitated by His154, which serves as a proton shuttle to generate a secondary intermediate [11].

Water elimination occurs through protonation by Asp92, yielding an imino acid intermediate that represents the penultimate step in the catalytic cycle [11]. The final step involves hydride transfer from the C4 position of NADPH to the Cα position of the substrate, producing the amino acid product [11]. The distance between the C4 hydrogen of NADPH and the substrate Cα position represents a critical geometric constraint that influences catalytic efficiency [11].

Kinetic isotope effects provide insight into the rate-limiting steps of the catalytic mechanism. Primary kinetic isotope effects on both V and V/K parameters are unequal, with D(V/K) exceeding DV in both forward and reverse directions [6]. Solvent kinetic isotope effects demonstrate inverse effects on V/K but normal effects on V, supporting a model where proton isomerization after catalysis is kinetically significant [6].

Temperature dependence studies reveal that optimal catalytic activity occurs at elevated temperatures for thermostable enzymes, with some variants maintaining activity above 70°C [9]. The thermal stability correlates with enhanced protein structural stability and modified kinetic parameters that favor high-temperature catalysis [9].

Diaminopimelate Decarboxylase (DapDC) Specificity

Diaminopimelate decarboxylase catalyzes the final step in lysine biosynthesis through the decarboxylation of meso-diaminopimelate at the D-stereocenter to produce L-lysine [12] [13]. This enzyme belongs to the pyridoxal phosphate-dependent decarboxylase family and exhibits remarkable stereochemical specificity for substrate recognition and product formation [12] [13].

The enzyme exists as a homodimer with each monomer containing two distinct domains: an N-terminal α/β-barrel domain that binds pyridoxal phosphate and a C-terminal β-sandwich domain [13]. The active site is formed through contributions from both domains, resulting in two catalytically active sites within the dimeric structure [13]. Some bacterial species, including Mycobacterium tuberculosis, exhibit tetrameric assemblies with ring-like quaternary structures [13].

Substrate specificity arises from the enzyme's ability to distinguish between the opposing chiralities at each terminus of diaminopimelate [13]. The formation of a Schiff base with pyridoxal phosphate is essential for determining whether decarboxylation occurs at the appropriate D-terminus to generate L-lysine rather than D-lysine [13]. This stereochemical selectivity represents a unique catalytic challenge among decarboxylase enzymes [12].

The catalytic mechanism initiates with Schiff base formation between meso-diaminopimelate and the enzyme-bound pyridoxal phosphate cofactor [13]. This covalent intermediate stabilizes the negative charge that develops during the decarboxylation reaction [13]. The enzyme-substrate complex undergoes conformational changes that position the D-carboxyl group for elimination while maintaining the L-amino acid configuration at the opposite terminus [13].

Kinetic analysis reveals that diaminopimelate decarboxylase exhibits Km values ranging from 18.0 to 38.9 millimolar for meso-diaminopimelate, depending on the bacterial source [14]. The enzyme demonstrates competitive inhibition by L-lysine, with inhibition constants in the physiological range that suggest regulatory feedback control [15] [14]. The inhibition can be reversed through pH modification or enzyme dilution in appropriate buffer systems [15].

Regulatory mechanisms involve feedback inhibition by L-lysine, which serves to control flux through the biosynthetic pathway [16] [14]. The extent of inhibition depends on the relative concentrations of substrate and product, as well as environmental factors such as pH and ionic strength [15]. Under certain conditions, lysine inhibition can be desensitized, allowing for continued enzymatic activity despite product accumulation [15].

Physiological studies demonstrate that diaminopimelate decarboxylase activity is subject to both inhibition and repression by L-lysine [14] [17]. When organisms are grown in media containing lysine, the maximal specific activity is reduced compared to lysine-free conditions [14]. However, the presence of diaminopimelate can partially alleviate lysine-mediated repression, suggesting that substrate availability influences regulatory responses [16].

Flux Balance Analysis in Lysine Overproducers

Metabolic flux analysis of lysine-producing microorganisms reveals complex interactions between central carbon metabolism and amino acid biosynthesis pathways [18] [19]. These studies provide quantitative insights into the distribution of metabolic fluxes and identify bottlenecks that limit lysine production efficiency [18] [19].

Comparative flux analysis of Corynebacterium glutamicum ATCC 21526 grown on different carbon sources demonstrates substrate-specific variations in pathway utilization [18]. When grown on glucose, the organism directs 62% of carbon flux through the pentose phosphate pathway, while only 36% proceeds through glycolysis [18]. This distribution results in substantial NADPH generation (176.9% normalized to substrate uptake) that supports the high cofactor demand of lysine biosynthesis [18].

Fructose utilization presents a contrasting metabolic profile, with dramatically reduced pentose phosphate pathway flux (14.4%) and increased glycolytic activity [18]. The majority of fructose uptake (92.3%) occurs through fructose-specific phosphotransferase systems, resulting in substrate entry at the fructose 1,6-bisphosphate level [18]. This metabolic rearrangement reduces NADPH supply to 112.4% of substrate uptake, contributing to decreased lysine yields on fructose compared to glucose [18].

Sucrose metabolism combines features of both glucose and fructose utilization, with 55.7% of flux directed through the pentose phosphate pathway [19]. The glucose moiety of sucrose is completely channeled into the pentose phosphate pathway, while the fructose portion primarily enters glycolysis through phosphotransferase-mediated uptake [19]. This metabolic organization supports lysine yields of 27.4% while maintaining high tricarboxylic acid cycle activity (78.2%) [19].

NADPH balance analysis reveals apparent cofactor excess in most growth conditions, with supply exceeding demand for lysine biosynthesis and anabolic processes [18] [19]. The excess NADPH is oxidized through malic enzyme activity, which serves as a regulatory valve for maintaining cofactor homeostasis [18]. This metabolic arrangement suggests that NADPH availability is not limiting for lysine production under standard conditions [18].

Genetic modifications targeting central carbon metabolism demonstrate the potential for flux optimization [20]. Overexpression of glucose-6-phosphate dehydrogenase enhances pentose phosphate pathway flux by 15%, resulting in increased NADPH generation [20]. The introduction of the A243T mutation in glucose-6-phosphate dehydrogenase reduces sensitivity to allosteric inhibition and increases substrate affinity, further enhancing pathway flux [20].

Metabolic engineering strategies focus on increasing carbon flux toward lysine precursors while minimizing competing pathways [21]. The use of lysine riboswitches to control tricarboxylic acid cycle activity demonstrates a novel approach for flux redistribution [21]. Riboswitch-mediated regulation of citrate synthase expression results in 38-63% increases in lysine production through reduced tricarboxylic acid cycle flux [21].

Flux balance modeling identifies critical control points for lysine overproduction [22]. The integration of kinetic descriptions with stoichiometric models reveals that substrate-level enzyme regulation significantly influences flux distribution [22]. Interventions targeting enzymatic parameter changes and reaction flux modifications can optimize production while maintaining cellular viability [22].

Systems-level analysis demonstrates that lysine production efficiency depends on the coordination of multiple metabolic pathways [23]. High-yielding strains exhibit balanced flux distribution that maximizes precursor availability while minimizing energy waste [23]. The succinylase and dehydrogenase pathway variants contribute differentially to overall lysine production, with their relative utilization depending on nitrogen availability and energy status [23].

Mathematical modeling of the metabolic network reveals that ATP production limitations can constrain lysine yields above 55% [23]. This constraint becomes particularly significant under conditions of high lysine production and low growth rates [23]. Additionally, preferential utilization of the succinylase pathway over the dehydrogenase pathway can reduce theoretical lysine yields from 0.75 to lower values [23].